Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Difluorobenzyl Moiety: The protected amino acid is then subjected to a nucleophilic substitution reaction with a difluorobenzyl halide (e.g., 3,4-difluorobenzyl chloride) to introduce the difluorobenzyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid) to yield the free amino acid.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Derivatives: Introduction of various functional groups via substitution reactions.
Oxidized and Reduced Products: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. The difluorobenzyl group may enhance binding affinity and specificity towards certain proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Boc-®-4-(3,4-difluorobenzyl)-L-proline: Another amino acid derivative with a similar difluorobenzyl group.
Diethylmalonic acid, di(3,4-difluorobenzyl) ester: A compound with two difluorobenzyl groups attached to a malonic acid backbone.
Uniqueness
Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is unique due to its specific combination of a Boc-protected amino group and a difluorobenzyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
InChI Key |
NOPDVOYKGCFAQR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.